molecular formula C19H21N3O3S3 B2978966 N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-39-6

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2978966
CAS RN: 1105222-39-6
M. Wt: 435.58
InChI Key: NPLRGNVCINPQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S3 and its molecular weight is 435.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis and Structure-Activity Relationship (SAR) of substituted 2-aminobenzothiazoles derivatives, including compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. These compounds were evaluated for their antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains. The research highlighted the importance of molecular docking studies in predicting the potential efficacy of these compounds against microbial targets (Anuse et al., 2019).

Antitumor Activity

Another area of application involves the synthesis of benzothiazole derivatives for antitumor activity evaluation. Compounds bearing heterocyclic rings, including the structure of interest, were tested against various human tumor cell lines. The study indicated some derivatives showed considerable anticancer activity, suggesting the potential of such compounds in developing new anticancer agents (Yurttaş et al., 2015).

Enzyme Inhibitory Activities

Compounds structurally related to N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide have been synthesized and evaluated for their inhibition potential against various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One study demonstrated that certain derivatives exhibit good activity, highlighting their potential therapeutic applications in treating conditions associated with these enzymes (Virk et al., 2018).

Anticonvulsant Agents

The sulfonamide moiety in compounds like N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been incorporated into novel heterocyclic compounds evaluated for anticonvulsant activity. Some synthesized derivatives showed protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-13-6-4-8-15-18(13)21-19(27-15)20-16(23)12-14-7-2-3-10-22(14)28(24,25)17-9-5-11-26-17/h4-6,8-9,11,14H,2-3,7,10,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLRGNVCINPQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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